molecular formula C25H23INP B1586784 (N-Methyl-N-phenylamino)triphenylphosphonium Iodide CAS No. 34257-63-1

(N-Methyl-N-phenylamino)triphenylphosphonium Iodide

Cat. No.: B1586784
CAS No.: 34257-63-1
M. Wt: 495.3 g/mol
InChI Key: SAYKZWPCENNSDR-UHFFFAOYSA-M
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Description

(N-Methyl-N-phenylamino)triphenylphosphonium Iodide is a chemical compound with the molecular formula C25H23INP and a molecular weight of 495.34 g/mol . It is known for its use in various chemical reactions and research applications, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide typically involves the reaction of triphenylphosphine with N-methyl-N-phenylamine in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (N-Methyl-N-phenylamino)triphenylphosphonium Iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonium salts, while reduction can produce various phosphine derivatives .

Mechanism of Action

The mechanism of action of (N-Methyl-N-phenylamino)triphenylphosphonium Iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and proteins, to exert its effects. The specific pathways involved depend on the nature of the reaction and the target molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable reagent in various research and industrial applications .

Properties

IUPAC Name

(N-methylanilino)-triphenylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2-21H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYKZWPCENNSDR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23INP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385189
Record name (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34257-63-1
Record name (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (N-Methyl-N-phenylamino)triphenylphosphonium Iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(N-Methyl-N-phenylamino)triphenylphosphonium Iodide
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(N-Methyl-N-phenylamino)triphenylphosphonium Iodide
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(N-Methyl-N-phenylamino)triphenylphosphonium Iodide
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(N-Methyl-N-phenylamino)triphenylphosphonium Iodide

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